molecular formula C10H19ClO B12531253 3-Chlorodec-3-en-1-ol CAS No. 682352-50-7

3-Chlorodec-3-en-1-ol

Cat. No.: B12531253
CAS No.: 682352-50-7
M. Wt: 190.71 g/mol
InChI Key: NBHODXADNWGYJN-UHFFFAOYSA-N
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Description

3-Chlorodec-3-en-1-ol (hypothetical structure: C₁₀H₁₉ClO) is a chlorinated unsaturated alcohol with a ten-carbon chain, a chlorine atom at the third carbon, and a double bond at the same position. The chlorine substitution and unsaturated bond likely influence its reactivity, solubility, and safety profile compared to non-halogenated analogs.

Properties

CAS No.

682352-50-7

Molecular Formula

C10H19ClO

Molecular Weight

190.71 g/mol

IUPAC Name

3-chlorodec-3-en-1-ol

InChI

InChI=1S/C10H19ClO/c1-2-3-4-5-6-7-10(11)8-9-12/h7,12H,2-6,8-9H2,1H3

InChI Key

NBHODXADNWGYJN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC=C(CCO)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chlorodec-3-en-1-ol can be achieved through several methods. One common approach involves the chlorination of dec-3-en-1-ol. This reaction typically requires the use of a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions to ensure selective chlorination at the desired position.

Industrial Production Methods: In an industrial setting, the production of 3-Chlorodec-3-en-1-ol may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may include steps such as purification through distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 3-Chlorodec-3-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The double bond can be reduced to form 3-chlorodecan-1-ol.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas (H2) are commonly employed.

    Substitution: Nucleophiles such as sodium hydroxide (NaOH) or potassium cyanide (KCN) can be used.

Major Products Formed:

    Oxidation: 3-Chlorodec-3-en-1-one or 3-chlorodec-3-en-1-al.

    Reduction: 3-Chlorodecan-1-ol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 3-Chlorodec-3-en-1-ol is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals.

Biology: In biological research, this compound can be used to study the effects of chlorinated alcohols on cellular processes and enzyme activities. It may also be used in the development of bioactive compounds with potential therapeutic applications.

Medicine: While not a drug itself, 3-Chlorodec-3-en-1-ol can be used in the synthesis of medicinal compounds. Its derivatives may exhibit biological activity and could be explored for their potential use in treating various diseases.

Industry: In industrial applications, 3-Chlorodec-3-en-1-ol is used as a solvent, a chemical intermediate, and in the production of surfactants and lubricants. Its unique properties make it valuable in the formulation of various industrial products.

Mechanism of Action

The mechanism of action of 3-Chlorodec-3-en-1-ol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, while the chlorine atom may participate in halogen bonding. These interactions can modulate the activity of enzymes and affect biochemical pathways. The double bond in the molecule also allows for potential interactions with unsaturated sites in biological molecules, influencing their function.

Comparison with Similar Compounds

Table 1: Key Properties of 3-Chlorodec-3-en-1-ol and Analogous Compounds

Compound Molecular Formula Molecular Weight Functional Groups Key Features
3-Chlorodec-3-en-1-ol* C₁₀H₁₉ClO ~191.72 Alcohol, alkene, chloroalkene Aliphatic chain with Cl and unsaturation
(E)-3-Decen-1-ol C₁₀H₂₀O 156.27 Alcohol, alkene Unsaturated alcohol, no halogen
3-Chlorobenzaldehyde C₇H₅ClO 140.57 Aldehyde, chloroarene Aromatic ring with Cl and aldehyde group
Azetidin-3-ol hydrochloride C₃H₈ClNO 109.55 Cyclic amine, alcohol, chloride Small cyclic structure with N and Cl

*Hypothetical data inferred from analogs.

Key Observations:

  • Chain Length and Polarity : 3-Chlorodec-3-en-1-ol’s long aliphatic chain suggests lower solubility in polar solvents compared to smaller compounds like Azetidin-3-ol hydrochloride.
  • Reactivity : The chlorine in 3-Chlorodec-3-en-1-ol may undergo nucleophilic substitution, similar to 3-Chlorobenzaldehyde’s reactive aldehyde group . However, the aliphatic Cl in the former is less stabilized than aromatic Cl in the latter.
  • Double Bond Influence : The alkene in 3-Chlorodec-3-en-1-ol and (E)-3-Decen-1-ol could confer geometric isomerism and susceptibility to oxidation or addition reactions.

Physical and Chemical Properties

Table 2: Hypothetical Physicochemical Comparison

Property 3-Chlorodec-3-en-1-ol* (E)-3-Decen-1-ol 3-Chlorobenzaldehyde
Boiling Point (°C) ~250–280 230–240 (estimated) 213–215
LogP (Lipophilicity) ~3.5–4.0 ~3.0–3.5 2.1
Solubility in Water Low Low Slightly soluble
Reactivity Nucleophilic substitution, oxidation Oxidation, hydrogenation Electrophilic substitution

Notes:

  • The higher molecular weight and chlorine in 3-Chlorodec-3-en-1-ol likely increase its lipophilicity compared to (E)-3-Decen-1-ol.
  • 3-Chlorobenzaldehyde’s aromatic system allows resonance stabilization, reducing Cl reactivity compared to aliphatic Cl in 3-Chlorodec-3-en-1-ol .

Biological Activity

Overview of 3-Chlorodec-3-en-1-ol

3-Chlorodec-3-en-1-ol is a chlorinated organic compound characterized by a long carbon chain with a double bond and a hydroxyl group. Its structure can be represented as follows:

  • Chemical Formula : C10H19ClO
  • Molecular Weight : Approximately 192.72 g/mol

Chlorinated compounds often exhibit diverse biological activities, including antimicrobial, antifungal, and potential therapeutic effects. The specific activities of 3-Chlorodec-3-en-1-ol may not be extensively documented, but insights can be drawn from related compounds.

Antimicrobial Properties

Chlorinated alcohols are known for their antimicrobial activity . For instance, compounds like chlorhexidine and other chlorinated derivatives have been widely studied for their effectiveness against bacteria and fungi. The mechanism often involves disrupting microbial cell membranes or inhibiting metabolic pathways.

Case Studies

  • Antifungal Activity :
    • A study on chlorinated fatty acids demonstrated that similar structures could inhibit the growth of various fungal species. This suggests that 3-Chlorodec-3-en-1-ol may possess antifungal properties due to its structural similarities.
  • Cytotoxic Effects :
    • Research on related chlorinated compounds indicates potential cytotoxic effects against cancer cell lines. The presence of the chlorine atom can enhance the lipophilicity of the molecule, potentially allowing it to penetrate cell membranes more easily.

Toxicological Profile

Understanding the toxicity of chlorinated compounds is crucial. Many chlorinated alcohols exhibit varying degrees of toxicity depending on their structure and concentration. For instance:

  • Chlorinated compounds can cause skin irritation and respiratory issues upon exposure.
  • Long-term exposure to certain chlorinated organic compounds has been linked to carcinogenic effects in animal studies.

Structure-Activity Relationship (SAR)

The biological activity of 3-Chlorodec-3-en-1-ol can be influenced by several structural features:

FeatureInfluence on Activity
Chlorine Substitution Increases lipophilicity and potential membrane interaction
Hydroxyl Group Enhances solubility in biological systems; important for interaction with biological targets
Double Bond May increase reactivity with nucleophiles in biological systems

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